1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea
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Overview
Description
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-phenylethylamine in the presence of a thiourea derivative. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea
- 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea
- 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-methylphenyl)thiourea
Uniqueness
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-2-19-14(9-11-18-19)12-17-15(20)16-10-8-13-6-4-3-5-7-13/h3-7,9,11H,2,8,10,12H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCDFGPSCZVGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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